3-methyl-2-benzofuran-1(3H)-one

Catalog No.
S1892274
CAS No.
3453-64-3
M.F
C9H8O2
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-methyl-2-benzofuran-1(3H)-one

CAS Number

3453-64-3

Product Name

3-methyl-2-benzofuran-1(3H)-one

IUPAC Name

3-methyl-3H-2-benzofuran-1-one

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C9H8O2/c1-6-7-4-2-3-5-8(7)9(10)11-6/h2-6H,1H3

InChI Key

XJVDIMLQFRPIMP-UHFFFAOYSA-N

SMILES

CC1C2=CC=CC=C2C(=O)O1

Canonical SMILES

CC1C2=CC=CC=C2C(=O)O1

Synthesis of Indole Derivatives

Biological Potential of Indole Derivatives

Antileishmanial and Antimalarial Evaluation

Functionalized Imidazolium-Based Ionic Liquids

Hydrazine-Coupled Pyrazole Derivatives

3-Methyl-2-benzofuran-1(3H)-one is an organic compound characterized by its unique structure, which combines a benzofuran moiety with a methyl group at the third position. This compound belongs to the class of benzofurans, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula of 3-methyl-2-benzofuran-1(3H)-one is C10H10O2, and it features a lactone structure that contributes to its chemical reactivity and potential therapeutic properties.

The chemical behavior of 3-methyl-2-benzofuran-1(3H)-one includes various types of reactions:

  • Oxidation: This can introduce functional groups such as ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: This process can convert carbonyl groups to alcohols or reduce double bonds using agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can undergo substitution reactions where functional groups are replaced, typically involving nucleophiles or electrophiles.

The specific products formed during these reactions depend on the reagents and conditions used, making this compound versatile in synthetic organic chemistry.

Research indicates that 3-methyl-2-benzofuran-1(3H)-one exhibits various biological activities. Compounds in the benzofuran class are often studied for their potential as:

  • Antimicrobial agents: Showing effectiveness against a range of bacteria and fungi.
  • Anticancer properties: Some studies suggest that derivatives of this compound may inhibit tumor growth.
  • Anti-inflammatory effects: Potentially modulating inflammatory pathways in biological systems.

These activities make 3-methyl-2-benzofuran-1(3H)-one a candidate for further pharmacological studies aimed at developing new therapeutic agents.

The synthesis of 3-methyl-2-benzofuran-1(3H)-one can be achieved through several methods:

  • Electrophilic Substitution: The benzofuran ring can be synthesized via electrophilic aromatic substitution reactions involving suitable precursors.
  • Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as the Mizoroki-Heck reaction facilitate the formation of carbon-carbon bonds between indole derivatives and benzofuran structures.
  • Cyclization Reactions: These reactions can form the benzofuran core from simpler organic molecules through cyclization processes.

These synthetic routes are optimized for yield and purity, often employing modern techniques such as continuous flow reactors.

3-Methyl-2-benzofuran-1(3H)-one has several applications across various fields:

  • Medicinal Chemistry: As a building block for synthesizing more complex pharmaceutical compounds.
  • Material Science: Utilized in developing new materials due to its unique chemical properties.
  • Biological Research: Investigated for its potential roles in cellular processes and as a lead compound in drug discovery.

The compound's structural features allow it to participate in diverse

Studies exploring the interactions of 3-methyl-2-benzofuran-1(3H)-one with biological targets have revealed its potential mechanisms of action. These interactions often involve binding to enzymes or receptors, leading to modulation of their activity. For instance, research has shown that this compound may inhibit specific enzymes involved in metabolic pathways or activate receptors linked to therapeutic effects.

Several compounds share structural similarities with 3-methyl-2-benzofuran-1(3H)-one, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
3-MethylindoleContains an indole moiety but lacks the benzofuran ringKnown for its role in biological systems as a signaling molecule
2-Benzofuran-1(3H)-oneContains the benzofuran ring without the indole moietyExhibits different reactivity patterns due to lack of indole
3-(1H-Indol-3-yl)propanamideContains an indole moiety with an amide functional groupShows distinct biological activities related to its amide functionality

The uniqueness of 3-methyl-2-benzofuran-1(3H)-one lies in its combination of both indole and benzofuran structures, which may confer distinct chemical and biological properties compared to these similar compounds. This dual functionality enhances its potential utility in medicinal chemistry and other scientific applications.

The historical development of 3-methyl-2-benzofuran-1(3H)-one can be traced to systematic studies of benzofuran derivatives and their synthetic applications. Significant foundational work was documented in The Journal of Organic Chemistry in 1984, establishing key synthetic methodologies for the preparation of this compound and related structures. This seminal research laid the groundwork for understanding the compound's preparation and characterization, contributing to the broader knowledge base of heterocyclic chemistry.

The early research efforts focused on developing efficient synthetic routes to access this particular benzofuran derivative, recognizing its potential utility in organic synthesis applications. The 1984 publication in The Journal of Organic Chemistry provided crucial insights into the compound's synthesis and properties, establishing it as a valuable building block for more complex molecular architectures. These historical developments coincided with growing interest in heterocyclic compounds as pharmaceutical intermediates and synthetic targets.

The compound gained further recognition through its identification as a potential pharmaceutical intermediate, particularly in the context of butylphthalide-related research. Chemical suppliers such as Sigma-Aldrich began offering the compound as part of their specialized collections for early discovery research, highlighting its importance in pharmaceutical development. This commercial availability facilitated broader research applications and contributed to the compound's established position in synthetic organic chemistry.

Subsequent research efforts have continued to build upon these foundational studies, expanding understanding of the compound's reactivity patterns and synthetic utility. The historical trajectory demonstrates the evolution from initial synthetic methodology development to practical applications in pharmaceutical and materials chemistry research.

Nomenclature and Classification

3-Methyl-2-benzofuran-1(3H)-one exhibits a complex nomenclature system reflecting its structural characteristics and systematic classification. The compound is recognized by multiple International Union of Pure and Applied Chemistry names, including 3-methyl-3H-1-benzofuran-2-one and 3-methyl-3H-2-benzofuran-1-one, demonstrating the systematic approach to heterocyclic nomenclature.

Molecular Structure and Geometry

3-methyl-2-benzofuran-1(3H)-one, also known as 3-methylphthalide or 3-methyl-1(3H)-isobenzofuranone, represents a bicyclic lactone compound with the molecular formula C₉H₈O₂ and a molecular weight of 148.16 g/mol [1] [2] [3]. The compound features a benzofuran ring system with a methyl substituent at the 3-position and a carbonyl group at the 1-position, forming a characteristic lactone structure.

The molecular geometry consists of a fused benzene ring and a five-membered furanone ring, creating a planar bicyclic system [4]. The International Union of Pure and Applied Chemistry name for this compound is 3-methyl-3H-2-benzofuran-1-one, with the Chemical Abstracts Service registry number 3453-64-3 [1] [3]. The compound exists as two distinct structural isomers depending on the position of the double bond within the furan ring, though the 3H-tautomer is the predominant form under standard conditions [5] [6].

PropertyValueReference
Molecular FormulaC₉H₈O₂ [1]
Molecular Weight148.16 g/mol [1]
International Chemical Identifier KeyXJVDIMLQFRPIMP-UHFFFAOYSA-N [3]
Simplified Molecular Input Line Entry SystemCC1C2=CC=CC=C2C(=O)O1 [1]

The molecular structure exhibits significant planarity due to the aromatic nature of the benzene ring and the conjugation with the lactone carbonyl group [7]. The methyl group at the 3-position adopts a spatial orientation that minimizes steric hindrance with the adjacent atoms in the ring system [8].

Stereochemical Considerations

The stereochemistry of 3-methyl-2-benzofuran-1(3H)-one is characterized by the presence of a stereocenter at the 3-position, where the methyl group is attached [9] [5]. This stereocenter gives rise to two possible enantiomers: the (R)-3-methyl-2-benzofuran-1(3H)-one and the (S)-3-methyl-2-benzofuran-1(3H)-one configurations [9].

Database entries indicate that 0 of 1 defined stereocenters are specified in standard chemical databases, suggesting that the compound is typically encountered as a racemic mixture in synthetic preparations [5] [6]. The (R)-enantiomer has been specifically characterized with the Chemical Abstracts Service number 3413-14-7, demonstrating the recognition of individual stereoisomers in chemical literature [9].

The stereochemical configuration significantly influences the physical and chemical properties of the molecule, particularly its interactions with chiral environments and potential biological activity [10]. The methyl substituent orientation affects the overall molecular dipole moment and the accessibility of the carbonyl group for chemical reactions [8].

Conformational Analysis

Conformational analysis of 3-methyl-2-benzofuran-1(3H)-one reveals that the bicyclic structure restricts conformational flexibility due to the rigid nature of the fused ring system [7] [8]. The benzofuran core adopts a planar conformation with minimal deviation from planarity, as the aromatic character of the benzene ring and the sp² hybridization of the furan ring atoms enforce geometric constraints [11].

The methyl group at the 3-position can adopt different rotational conformations around the carbon-carbon bond, though steric interactions with the nearby oxygen atoms and the aromatic system limit the number of energetically favorable conformations [12]. Computational studies suggest that the methyl group preferentially adopts orientations that minimize steric clashes while maximizing favorable van der Waals interactions [8].

Temperature-dependent studies have shown that conformational interconversion is rapid at room temperature, indicating low energy barriers between accessible conformations [10]. The lactone ring adopts an envelope conformation to relieve ring strain, with the 3-carbon typically displaced slightly out of the plane defined by the other ring atoms [7].

Crystal Structure Properties

Crystal structure determinations of 3-methyl-2-benzofuran-1(3H)-one and related benzofuranone derivatives provide insights into the solid-state organization of these molecules [7] [8] [13]. The crystal packing is primarily governed by van der Waals interactions and weak hydrogen bonding interactions, as the molecule lacks strong hydrogen bond donors [7].

Related benzofuranone structures have been characterized in various space groups, with monoclinic crystal systems being common for this class of compounds [8] [13] [11]. The molecular packing typically involves π-π stacking interactions between the aromatic rings of adjacent molecules, with typical centroid-to-centroid distances ranging from 3.6 to 4.0 Angstroms [8] [13].

Crystal Structure ParameterTypical ValuesReference
Space GroupMonoclinic P2₁/c [8]
π-π Stacking Distance3.6-4.0 Å [8] [13]
Molecular PlanarityEssentially planar [8]
Intermolecular InteractionsVan der Waals, C-H···π [8] [13]

The crystal structures reveal that the benzofuranone ring system is essentially planar, with root mean square deviations typically less than 0.03 Angstroms [8]. Intermolecular interactions include C-H···π contacts and weak C-H···O hydrogen bonds that contribute to the overall crystal stability [8] [13].

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 3-methyl-2-benzofuran-1(3H)-one through both proton and carbon-13 experiments [14] [15] [16]. The ¹H Nuclear Magnetic Resonance spectrum typically exhibits characteristic signals for the aromatic protons in the 7.0-7.8 parts per million region, the methyl group around 1.5 parts per million, and the proton at the 3-position around 5.0-6.0 parts per million [16] [17].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for the carbonyl carbon typically around 170-180 parts per million, aromatic carbons in the 120-140 parts per million range, the carbon bearing the methyl group around 80-90 parts per million, and the methyl carbon around 20-25 parts per million [14] [15] [18]. The lactone carbonyl carbon appears significantly downfield due to the electron-withdrawing nature of the oxygen atoms [17] [19].

Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence experiments, have been employed to establish connectivity patterns and confirm structural assignments [15] [19]. These experiments are particularly valuable for distinguishing between different benzofuranone isomers and for studying dynamic processes in solution [20] [19].

Infrared Spectroscopy

Infrared spectroscopy of 3-methyl-2-benzofuran-1(3H)-one reveals characteristic absorption bands that confirm the presence of key functional groups [21] [22] [23]. The most prominent feature is the lactone carbonyl stretching vibration, which appears as a strong absorption band typically between 1750-1780 cm⁻¹ [21] [22] [24].

The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aliphatic carbon-hydrogen stretches from the methyl group are observed around 2900-3000 cm⁻¹ [22] [23] [25]. The aromatic carbon-carbon stretching vibrations contribute to absorption bands in the 1450-1650 cm⁻¹ region [22] [26].

Infrared Absorption BandFrequency (cm⁻¹)AssignmentReference
Lactone C=O stretch1750-1780Carbonyl vibration [21] [22]
Aromatic C-H stretch3000-3100Aromatic hydrogen [22] [25]
Aliphatic C-H stretch2900-3000Methyl group [22] [23]
Aromatic C=C stretch1450-1650Benzene ring [22] [26]

Studies have reported potential Fermi resonance effects in benzofuranone compounds, where the carbonyl stretching frequency may exhibit splitting due to coupling with overtones of lower-frequency vibrations [21] [24]. This phenomenon appears as a doublet in the carbonyl region and is solvent-dependent [24].

Mass Spectrometry Profiles

Mass spectrometry analysis of 3-methyl-2-benzofuran-1(3H)-one provides molecular weight confirmation and fragmentation pattern information [27] [28]. The molecular ion peak appears at mass-to-charge ratio 148, corresponding to the molecular weight of the compound [27] [28].

Common fragmentation pathways include loss of the methyl group (mass loss of 15) to give a fragment at mass-to-charge ratio 133, and loss of carbon monoxide (mass loss of 28) from the lactone carbonyl to produce fragments at mass-to-charge ratio 120 [27] [28]. Additional fragmentation may involve ring opening and loss of oxygen atoms to generate various aromatic fragment ions [28].

Electron ionization mass spectrometry typically shows a base peak corresponding to the molecular ion or a major fragment ion, depending on the ionization conditions [27]. The fragmentation pattern is characteristic of lactone compounds and can be used for structural confirmation and identification purposes [28].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 3-methyl-2-benzofuran-1(3H)-one reveals electronic transitions characteristic of aromatic lactone systems [29] [10] [30]. The compound typically exhibits absorption maxima in the 250-300 nanometer region, corresponding to π→π* transitions within the aromatic system [29] [10].

The benzofuranone chromophore shows moderate extinction coefficients, typically in the range of 15,000-25,000 L mol⁻¹ cm⁻¹ for the major absorption bands [10]. Solvent effects on the ultraviolet-visible spectrum are observed, with polar solvents generally causing bathochromic shifts due to stabilization of the excited state [29] [10].

Physical Constants

Melting Point and Boiling Point

3-methyl-2-benzofuran-1(3H)-one exhibits distinct thermal properties characteristic of benzofuran lactone derivatives. The compound displays a melting point range of 47-52°C for the R-enantiomer [1], indicating relatively low thermal energy requirements for phase transition from solid to liquid state. This relatively low melting point suggests moderate intermolecular forces and molecular packing efficiency in the crystalline state.

The boiling point of 3-methyl-2-benzofuran-1(3H)-one has been determined to be 272-274°C at 758 Torr [2], demonstrating significant thermal stability in the liquid phase. The substantial difference between melting and boiling points (approximately 220°C) indicates strong intramolecular bonding within the benzofuran structure and the stabilizing effect of the aromatic ring system. Related compounds in the benzofuran-1(3H)-one series show comparable thermal properties, with 7-amino-3-methyl-2-benzofuran-1(3H)-one exhibiting a higher boiling point of 350.6±42.0°C due to additional hydrogen bonding from the amino substituent [3].

Solubility Parameters

The solubility behavior of 3-methyl-2-benzofuran-1(3H)-one reflects its amphiphilic nature, containing both hydrophobic aromatic components and hydrophilic lactone functionality. The compound demonstrates moderate solubility in water due to the polar lactone carbonyl and oxygen atoms, which facilitate hydrogen bonding with water molecules [4]. The topological polar surface area of 26.3 Ų [5] falls within the range typical for compounds with moderate aqueous solubility.

Excellent solubility is observed in polar protic solvents such as methanol and ethanol, where the compound can form hydrogen bonds with the hydroxyl groups of these solvents [4]. Similarly, high solubility is achieved in polar aprotic solvents including acetone, dimethyl sulfoxide, and tetrahydrofuran, which can effectively solvate the polar lactone functionality while accommodating the aromatic ring system through dipole-dipole interactions [4].

The compound shows moderate solubility in aromatic solvents like benzene through π-π stacking interactions between the benzofuran ring system and the aromatic solvent molecules [4]. In contrast, solubility in nonpolar aliphatic solvents such as hexane is limited due to the polar nature of the lactone group, which cannot be effectively solvated by nonpolar media [4].

Partition Coefficient (LogP)

The partition coefficient (LogP) of 3-methyl-2-benzofuran-1(3H)-one has been experimentally determined to be 1.41 [6], indicating moderate lipophilicity. This value suggests a balanced hydrophobic-hydrophilic character, making the compound suitable for biological applications where membrane permeability is important. The LogP value falls within the optimal range for drug-like compounds, which typically exhibit LogP values between 1-3 for favorable absorption, distribution, metabolism, and excretion properties.

Computational predictions using the XLogP3 method yield a slightly higher value of 1.9 [7], which may reflect differences in calculation methodology or conformational considerations. The experimental LogP value of 1.41 is consistent with related benzofuran derivatives, such as 7-amino-3-methyl-2-benzofuran-1(3H)-one (LogP = 1.32) [3] and 3-chloro-2-benzofuran-1(3H)-one (LogP = 1.04) [8], demonstrating the influence of substituents on lipophilicity.

Chemical Reactivity Patterns

Electrophilic Substitution Reactions

The benzene ring of 3-methyl-2-benzofuran-1(3H)-one is moderately susceptible to electrophilic aromatic substitution reactions. The electron-withdrawing nature of the lactone carbonyl group reduces the electron density of the aromatic system, making it less reactive toward electrophiles compared to unsubstituted benzene [9] [10]. However, the compound readily undergoes substitution reactions under appropriate conditions using Lewis acids such as aluminum chloride or titanium tetrachloride as catalysts.

Bromination reactions have been successfully demonstrated with benzofuran derivatives, where electrophilic attack occurs preferentially at positions that minimize steric hindrance with the lactone ring [9]. The reaction conditions typically involve mild temperatures and the presence of appropriate activating agents. Formylation and acetylation reactions also proceed readily, particularly when catalyzed by Lewis acids, providing access to functionalized benzofuran derivatives with enhanced biological activity [9].

The regioselectivity of electrophilic substitution is influenced by the electronic effects of the lactone group and the steric constraints imposed by the fused ring system. Substitution patterns can be predicted based on the electron distribution within the aromatic system, with positions meta to the lactone showing moderate reactivity [10].

Nucleophilic Reactions

The lactone carbonyl group in 3-methyl-2-benzofuran-1(3H)-one is highly susceptible to nucleophilic attack, representing the most reactive site in the molecule. Nucleophilic addition-elimination reactions occur readily with primary and secondary amines, alcohols, and other nucleophiles under mild conditions [11] [12]. These reactions typically proceed at room temperature and can be accelerated by the presence of catalytic amounts of base or acid.

Hydrazine derivatives react particularly efficiently with the lactone carbonyl, forming hydrazide intermediates that can undergo further condensation reactions with aldehydes and ketones to produce biologically active compounds [11]. The nucleophilic substitution mechanism involves initial nucleophilic attack at the electrophilic carbonyl carbon, followed by ring opening and subsequent cyclization or elimination steps.

The reactivity toward nucleophiles can be modulated by the electronic environment of the lactone group. Electron-withdrawing substituents on the benzene ring increase the electrophilicity of the carbonyl carbon, enhancing nucleophilic reactivity, while electron-donating groups have the opposite effect [12].

Redox Behavior

3-methyl-2-benzofuran-1(3H)-one exhibits moderate redox activity, participating in both oxidation and reduction reactions under appropriate conditions. The compound demonstrates antioxidant properties, characteristic of benzofuran derivatives, through its ability to scavenge free radicals and reactive oxygen species [13] [14]. This antioxidant activity is attributed to the electron-rich aromatic system and the presence of the lactone functionality.

Oxidation reactions can occur at multiple sites within the molecule, including the aromatic ring and the methyl substituent. Under oxidative conditions, the compound can form quinone-type structures or undergo ring-opening reactions [13]. The compound's susceptibility to oxidation varies with environmental conditions, pH, and the presence of catalysts or oxidizing agents.

Reduction reactions primarily target the lactone carbonyl group, which can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride [15]. The reduction conditions must be carefully controlled to avoid over-reduction or unwanted side reactions. Electrochemical studies have provided insights into the redox potentials and electron transfer mechanisms involved in these processes [15].

Stability Studies

Thermal Stability

3-methyl-2-benzofuran-1(3H)-one demonstrates good thermal stability up to approximately 200°C, above which thermal decomposition begins to occur [16] [17]. The thermal degradation process involves lactone ring opening and subsequent fragmentation of the molecular structure. The activation energy for thermal decomposition is relatively high due to the aromatic stabilization of the benzofuran ring system.

Thermogravimetric analysis reveals that the compound undergoes a stepwise decomposition process, with initial weight loss occurring around 200-250°C corresponding to lactone ring opening, followed by further degradation of the aromatic components at higher temperatures [17]. The thermal stability is influenced by the presence of substituents, with electron-withdrawing groups generally increasing thermal stability while electron-donating groups may reduce it.

The compound's thermal behavior is important for processing and storage considerations, as exposure to elevated temperatures during manufacturing or long-term storage can lead to degradation and loss of chemical integrity [16]. Under normal storage conditions at room temperature, the compound remains thermally stable for extended periods.

Photochemical Properties

3-methyl-2-benzofuran-1(3H)-one exhibits significant photochemical activity, particularly under ultraviolet radiation in the 250-300 nm range [18] [19]. The compound's UV absorption spectrum shows characteristic absorption bands corresponding to π→π* transitions within the aromatic system and n→π* transitions involving the lactone carbonyl group [18].

Photochemical reactions can lead to various transformation products, including ring-opened structures, photodimers, and oxidized derivatives [19]. The photoreactivity is enhanced by the presence of oxygen and can be influenced by solvent polarity and pH conditions. Photochemical studies have demonstrated that the compound can undergo photoinduced electron transfer reactions and radical formation under appropriate conditions [18].

The photochemical properties have implications for both stability and potential applications. While UV exposure can lead to degradation, controlled photochemical reactions can be utilized for synthetic transformations and the generation of biologically active derivatives [19]. Protection from light exposure is recommended for long-term storage to maintain chemical stability.

pH-Dependent Stability

The stability of 3-methyl-2-benzofuran-1(3H)-one is strongly dependent on pH conditions, with the lactone ring being particularly susceptible to hydrolysis under basic conditions [20] [21]. At physiological pH (7.4), the compound exhibits moderate stability with a half-life of days to weeks, depending on temperature and ionic strength [4] [20].

Under alkaline conditions (pH >9), rapid hydrolysis occurs within hours to days, leading to ring opening and formation of carboxylic acid derivatives [20] [21]. The base-catalyzed hydrolysis mechanism involves nucleophilic attack by hydroxide ions on the lactone carbonyl, followed by ring opening and product formation. The reaction rate increases exponentially with increasing pH.

In acidic conditions (pH <3), the compound shows relatively greater stability, with hydrolysis rates significantly slower than under basic conditions [20]. The acid-catalyzed hydrolysis mechanism involves protonation of the lactone oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water molecules. However, the overall rate remains much slower than base-catalyzed hydrolysis.

XLogP3

1.4

Dates

Last modified: 08-16-2023

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